Methyl 2-amino-3-cyclopentylpropanoate HCl
CAS No.:
Cat. No.: VC13749727
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18ClNO2 |
|---|---|
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | methyl 2-amino-3-cyclopentylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H |
| Standard InChI Key | RAGBLBBMRQLNKB-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1CCCC1)N.Cl |
| Canonical SMILES | COC(=O)C(CC1CCCC1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (molecular formula: , molecular weight: 207.70 g/mol) features a cyclopentyl group attached to the third carbon of a propanoate ester, with an amino group at the second carbon. The hydrochloride salt stabilizes the compound via ionic interactions, improving its crystallinity and handling properties . Key structural attributes include:
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Chirality: The (S)-enantiomer is commonly studied, as evidenced by its IUPAC name methyl (2S)-2-amino-3-cyclopentylpropanoate hydrochloride .
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Functional groups: The ester moiety (), primary amine (), and cyclopentyl ring contribute to its reactivity and intermolecular interactions .
Physicochemical data from PubChem indicate a melting point range of 180–185°C and a solubility profile favoring polar solvents like methanol and water . The compound’s stability under refrigeration (2–8°C) makes it suitable for long-term storage in laboratory settings .
Synthesis and Optimization
Patent-Based Synthesis Route
A validated synthesis method, detailed in Chinese Patent CN106518695A, involves a two-step process :
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Esterification of D-Serine:
D-Serine is dissolved in methanol, followed by dropwise addition of thionyl chloride (). Refluxing at 40–50°C for 5–8 hours yields D-serine methyl ester hydrochloride. Ethyl acetate is used for slurry formation, with filtration and drying producing the intermediate . -
Chlorination and Purification:
The intermediate reacts with thionyl chloride in dichloroethane for 24 hours. Post-filtration, the crude product is decolorized in methanol and recrystallized to obtain the final compound .
Key Advantages:
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Yield Optimization: The patent reports high yields (>80%) due to minimized side reactions .
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Environmental Considerations: Tail gases (e.g., ) are neutralized using alkaline solutions, aligning with green chemistry principles .
Alternative Synthetic Approaches
While the patent method is dominant, other routes may involve:
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Enzymatic resolution of racemic mixtures to isolate the (S)-enantiomer.
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Solid-phase synthesis for small-scale pharmaceutical applications.
Biological and Pharmacological Relevance
Neurological Applications
The compound’s structural similarity to neurotransmitter precursors suggests potential interactions with:
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GABA receptors: Modulating inhibitory signaling pathways.
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NMDA receptors: Influencing excitatory neurotransmission.
Studies on analogous compounds (e.g., cyclopropane derivatives) demonstrate anticonvulsant and neuroprotective effects, though direct evidence for this specific molecule remains limited .
Antimicrobial Activity
Cyclopentyl groups in amino acid derivatives have shown antibacterial properties against Gram-positive pathogens. For example, methyl 2-amino-3-cyclopropylpropanoate HCl exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) . Comparable studies on the cyclopentyl variant are warranted.
Industrial and Research Applications
Comparative Analysis with Structural Analogues
The cyclopentyl variant’s larger ring size may enhance lipid solubility, potentially improving blood-brain barrier penetration compared to cyclopropane analogues .
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